molecular formula C16H15N3O4S2 B1668543 Cgp 8065 CAS No. 62939-04-2

Cgp 8065

Cat. No.: B1668543
CAS No.: 62939-04-2
M. Wt: 377.4 g/mol
InChI Key: CTOSDJOWBFXFCP-UHFFFAOYSA-N
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Preparation Methods

Industrial Production Methods: There is limited information on the industrial production methods of Cgp-8065.

Chemical Reactions Analysis

Comparison with Similar Compounds

    Aminocaproic acid: Another compound that inhibits enzymes involved in the metabolism of fatty acids.

    Zileuton: A well-known 5-lipoxygenase inhibitor used in the treatment of asthma.

Uniqueness: Unlike some other inhibitors, it has not been fully validated for medical applications, making it primarily a research tool .

Properties

CAS No.

62939-04-2

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

3-[[4-(4-nitroanilino)phenyl]carbamothioylsulfanyl]propanoic acid

InChI

InChI=1S/C16H15N3O4S2/c20-15(21)9-10-25-16(24)18-13-3-1-11(2-4-13)17-12-5-7-14(8-6-12)19(22)23/h1-8,17H,9-10H2,(H,18,24)(H,20,21)

InChI Key

CTOSDJOWBFXFCP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)SCCC(=O)O

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)SCCC(=O)O

Appearance

Solid powder

62939-04-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 8065
CGP-8065
N-(4-(4'-nitroanilino)phenyl) S-(beta-carboxyethyl)dithiocarbamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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